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molecular formula C6H12NO5P B2780964 3-Phosphonopiperidine-2-carboxylic acid CAS No. 1822572-86-0

3-Phosphonopiperidine-2-carboxylic acid

Cat. No. B2780964
M. Wt: 209.138
InChI Key: VAMLKMKDDVBZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057506

Procedure details

A mixture of 348 mg of 3-phosphonopyridine-2-carboxylic acid hydrochloride and 100 mg of Adams catalyst in dilute aqueous acetic acid is hydrogenated at 3 atmospheres pressure and room temperature to yield 3-phosphonopiperidine-2-carboxylic acid, mp 150° dec.
Name
3-phosphonopyridine-2-carboxylic acid hydrochloride
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[P:2]([C:6]1[C:7]([C:12]([OH:14])=[O:13])=[N:8][CH:9]=[CH:10][CH:11]=1)([OH:5])([OH:4])=[O:3]>O=[Pt]=O.C(O)(=O)C>[P:2]([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH:7]1[C:12]([OH:14])=[O:13])([OH:4])([OH:5])=[O:3] |f:0.1|

Inputs

Step One
Name
3-phosphonopyridine-2-carboxylic acid hydrochloride
Quantity
348 mg
Type
reactant
Smiles
Cl.P(=O)(O)(O)C=1C(=NC=CC1)C(=O)O
Name
Quantity
100 mg
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 3 atmospheres pressure and room temperature

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)C1C(NCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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